(1r,3s,5R,7S)-3-(4-Chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide

Sphingosine kinase-2 Isoform selectivity SK2 inhibitor

(1r,3s,5R,7S)-3-(4-Chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide, also designated ABC294640 or Opaganib, is an orally bioavailable aryladamantane compound that functions as a selective, sphingosine-competitive inhibitor of sphingosine kinase-2 (SK2) with a K(i) of 9.8 μM. This compound is the most clinically advanced SK2 inhibitor, having completed Phase 1/2 clinical evaluation in oncology and COVID-19 indications.

Molecular Formula C23H25ClN2O
Molecular Weight 380.9 g/mol
Cat. No. B12471062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r,3s,5R,7S)-3-(4-Chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide
Molecular FormulaC23H25ClN2O
Molecular Weight380.9 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C23H25ClN2O/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16/h1-8,17-18H,9-15H2,(H,26,27)/t17-,18+,22?,23?
InChIKeyCAOTVXGYTWCKQE-WVKNIADZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Opaganib (ABC294640) – SK2-Selective Aryladamantane Inhibitor Baseline Characterization


(1r,3s,5R,7S)-3-(4-Chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide, also designated ABC294640 or Opaganib, is an orally bioavailable aryladamantane compound that functions as a selective, sphingosine-competitive inhibitor of sphingosine kinase-2 (SK2) with a K(i) of 9.8 μM [1]. This compound is the most clinically advanced SK2 inhibitor, having completed Phase 1/2 clinical evaluation in oncology and COVID-19 indications [2]. Unlike dual SK1/SK2 inhibitors or SK1-selective agents, ABC294640 was identified through systematic screening as a compound that selectively inhibits human SK2 without affecting SK1 activity at concentrations up to at least 100 μM [3].

Why Generic Substitution Fails: Isoform-Selectivity and Polypharmacology Differentiation of SK2 Inhibitors


Sphingosine kinase inhibitors span a wide pharmacological spectrum, including non-selective agents (DMS, SKI-II), SK1-selective inhibitors (PF-543, CB5468139), and SK2-selective inhibitors (ABC294640, K145, SLM6031434) [1]. However, substitution within this class is not pharmacologically neutral: genetic ablation studies demonstrate that SK2 inhibition yields more pronounced anticancer effects than SK1 removal alone, and ABC294640 uniquely combines SK2-selective competitive inhibition with ancillary inhibition of dihydroceramide desaturase (DES1; IC50 = 10.2 μM), creating a polypharmacological profile that downstream SK2 inhibitors such as K145 fail to replicate [2]. Furthermore, oral bioavailability varies dramatically across inhibitors—PF-543 suffers from poor metabolic stability that limits in vivo translation, whereas ABC294640 achieves 66% oral bioavailability and 4.5 h plasma half-life in mice [3]. These divergent properties make simple one-for-one substitution scientifically unsound.

Product-Specific Quantitative Differentiation Evidence for ABC294640 (Differential SK2 Inhibitor Activity)


Evidence 1: Isoform-Selective SK2 Inhibition vs. Dual or SK1-Selective Inhibitors

ABC294640 demonstrates clean SK2-selective inhibition with no detectable SK1 activity up to 100 μM, whereas the commonly used non-selective inhibitor N,N-dimethylsphingosine (DMS) inhibits both SK1 and SK2 with IC50 values of approximately 60 μM and 20 μM, respectively [1]. In recombinant enzyme assays, ABC294640 inhibits SK2 with an IC50 of approximately 60 μM (Ki = 9.8 μM) and shows no effect on SK1 activity at concentrations up to at least 100 μM, providing an unambiguous tool for dissecting SK2-specific biology [2].

Sphingosine kinase-2 Isoform selectivity SK2 inhibitor

Evidence 2: Oral Bioavailability Advantage Over PF-543 and Other SK Inhibitors

ABC294640 achieves 66% oral bioavailability (F = AUCoral/AUCiv) with a plasma clearance half-life of 4.5 hours in mice, representing a critical translational advantage over the SK1-selective inhibitor PF-543, which exhibits low metabolic stability and poor oral bioavailability that limits its clinical application [1]. While SKI-II is also described as orally bioavailable, its dual SK1/SK2 activity profile limits its utility for SK2-specific mechanistic studies .

Oral bioavailability Pharmacokinetics In vivo translation

Evidence 3: Clean Kinase Selectivity Profile vs. Non-Selective Inhibitors

ABC294640 was screened against a panel of 20 lipid-regulated kinases at 50 μM and showed no inhibitory activity against any of them, confirming its selectivity for the sphingosine-binding pocket of SK2 [1]. In contrast, DMS, SKI-II, and even certain SK2-selective inhibitors such as K145 have been reported to exhibit off-target effects including inhibition of dihydroceramide desaturase (DEGS/DES1), though ABC294640 also inhibits DES1 at IC50 = 10.2 μM [2]. Critically, ABC294640 shows no activity against key signaling kinases (ERK2, PI3K, PKCα) that are known off-targets of some lipid-kinase inhibitors [1].

Kinase selectivity Off-target profiling Chemical probe criteria

Evidence 4: Superior Downstream Cellular Effects vs. Dual SK1/SK2 Inhibitors in Cancer Cells

In a systematic head-to-head comparison in A498 kidney adenocarcinoma cells, the SK2-selective inhibitor ABC294640 demonstrated the most pronounced effects on decreasing S1P levels, elevating ceramide levels, inducing cell cycle arrest, and inhibiting proliferation, migration, and invasion—effects that were equivalent or superior to those produced by the SK1/2-dual inhibitors SKI-II and ABC294735 [1]. ABC294640 suppressed proliferation across a panel of cancer lines with IC50 values ranging from 6 to 48 μM (HepG2: 6 μM, A-498: 12.2 μM, PANC-1: 32.8 μM, HT-29: 48.1 μM) [2].

Antiproliferative activity S1P suppression Ceramide elevation

Evidence 5: Clinical Advancement Stage – Only SK2 Inhibitor Validated in Human Trials

ABC294640 (Opaganib) is the only SK2 inhibitor to have completed Phase 1 clinical evaluation in advanced solid tumors and Phase 2/3 testing in COVID-19 pneumonia, with demonstrated safety, tolerability, and pharmacodynamic evidence of target engagement (decreased plasma S1P levels within 12 hours of dosing) [1]. In contrast, PF-543, K145, SLM6031434, and CB5468139 remain preclinical tool compounds without established human safety or PK data [2].

Clinical translation Phase 1/2 trials Pharmacodynamic biomarker

Best Research and Industrial Application Scenarios for ABC294640 (Sphingosine Kinase-2 Selective Inhibitor)


Scenario 1: SK2-Specific Pharmacological Dissection in Sphingolipid Signaling Studies

When studying the distinct biological functions of SK2 versus SK1 in cancer, inflammation, or metabolic disease, ABC294640 is the most appropriate tool compound due to its confirmed SK2 selectivity (no SK1 inhibition up to 100 μM) and its 66% oral bioavailability [1]. Unlike DMS, which inhibits both isoforms with overlapping IC50 values (~60 μM for SK1, ~20 μM for SK2) and can even activate SK2 under certain conditions, ABC294640 provides unambiguous isoform attribution of observed phenotypes [2]. Pair ABC294640 with PF-543 (SK1-selective) for complementary isoform-specific pharmacological validation experiments.

Scenario 2: In Vivo Preclinical Efficacy Studies Requiring Oral Dosing in Rodent Tumor Models

For in vivo xenograft or syngeneic tumor studies, ABC294640 is the SK2 inhibitor of choice based on its established oral PK profile (F = 66%, t1/2 = 4.5 h in mice), dose-dependent antitumor activity demonstrated in mammary adenocarcinoma models (BALB/c mice), and extensive published toxicology data indicating reversible minor hematocrit decreases with no organ pathology at therapeutic doses [1]. PF-543 is unsuitable for chronic oral dosing studies due to poor metabolic stability, and K145, while orally bioavailable, paradoxically elevates (dh)S1P levels in multiple cell lines, potentially confounding target engagement interpretation [2].

Scenario 3: Translational Research Bridging Preclinical SK2 Biology to Clinical Investigation

For academic or industry programs planning to transition from preclinical SK2 target validation to early-phase clinical trials, ABC294640 is the only SK2 inhibitor with published human Phase 1 PK, safety, and pharmacodynamic data (NCT01488513) [1]. The compound has established clinical dosing parameters (250–750 mg BID), demonstrated plasma S1P reduction as a PD biomarker within 12 hours of oral administration, and received FDA Orphan Drug and Rare Pediatric Disease designations for neuroblastoma [2]. This existing clinical data package significantly de-risks translational development compared to starting with an uncharacterized preclinical SK2 inhibitor such as SLM6031434 or K145.

Scenario 4: Polypharmacological Studies Exploring SK2/DES1 Dual Targeting in Prostate Cancer

In prostate cancer research, particularly in androgen-independent models (LNCaP-AI), ABC294640 uniquely combines SK2 inhibition with DES1 inhibition (IC50 = 10.2 ± 3.7 μM in Jurkat cells) and induces proteasomal degradation of DES1, leading to growth arrest through dual modulation of sphingolipid metabolism [1]. This polypharmacology is not replicated by K145 or SLM6031434, which do not induce DES1 degradation, making ABC294640 the preferred agent for studies interrogating the therapeutic potential of simultaneous SK2 and DES1 blockade [2].

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